molecular formula C18H14F3N3O3 B2428974 N-(4-methoxyphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetamide CAS No. 478030-68-1

N-(4-methoxyphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetamide

Cat. No. B2428974
CAS RN: 478030-68-1
M. Wt: 377.323
InChI Key: KSJVNBPYDDZBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetamide is a useful research compound. Its molecular formula is C18H14F3N3O3 and its molecular weight is 377.323. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Evaluation

  • Toxicity Assessment, Tumor Inhibition, and Antioxidant Properties : A study by Faheem (2018) explored various derivatives of 1,3,4-oxadiazole for their potential in toxicity assessment, tumor inhibition, and antioxidant properties. This research indicates the broad applicability of such compounds in pharmacological and toxicological studies (Faheem, 2018).

Synthesis and Anticancer Properties

  • Anticancer Activity : Vinayak et al. (2014) synthesized derivatives of 1,3,4-oxadiazole and evaluated their cytotoxicity against various cancer cell lines, highlighting the potential of these compounds in developing anticancer therapies (Vinayak et al., 2014).

Antimicrobial Evaluation

  • Antimicrobial and Hemolytic Activity : Gul et al. (2017) investigated 1,3,4-oxadiazole derivatives for their antimicrobial and hemolytic activities, demonstrating their potential as antimicrobial agents with varying efficacy depending on the compound (Gul et al., 2017).

Adenosine Receptor Antagonism

  • Human Adenosine A3 Receptor Antagonists : Jung et al. (2004) synthesized derivatives including 1,3,4-oxadiazole and evaluated them as antagonists for human adenosine A3 receptors, indicating potential therapeutic applications in modulating adenosine receptor activity (Jung et al., 2004).

Synthesis and Antimicrobial Properties

  • Antimicrobial Agents : Parikh and Joshi (2014) worked on synthesizing oxadiazole derivatives and assessing their antimicrobial properties, contributing to the search for new antimicrobial substances (Parikh & Joshi, 2014).

Chemotherapeutic Agent Design

  • Chemotherapeutic Agents : Kaya et al. (2017) synthesized hydrazide and oxadiazole derivatives, evaluating them for antimicrobial and antiproliferative activity, indicating their potential as chemotherapeutic agents (Kaya et al., 2017).

Mechanism of Action

Target of Action

The primary targets of N-(4-methoxyphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetamide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers

Biochemical Pathways

Compounds with similar structures have been shown to interact with the serotonergic system . This suggests that this compound may also influence serotonin-related pathways, but this needs to be confirmed with further studies.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3/c1-26-14-7-5-13(6-8-14)22-15(25)10-16-23-17(24-27-16)11-3-2-4-12(9-11)18(19,20)21/h2-9H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJVNBPYDDZBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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